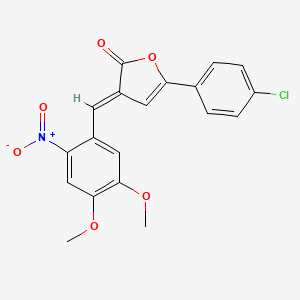![molecular formula C22H16N4O B4558862 6-(4-methoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4558862.png)
6-(4-methoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine
説明
The compound belongs to a class of substances known for their potential biological activities and interactions with the gamma-aminobutyric acid-A (GABA-A) benzodiazepine receptor. Studies have focused on its synthesis, structure, and properties, aiming to explore its potential applications and interactions within biological systems.
Synthesis Analysis
The synthesis of these compounds involves multi-step chemical reactions, including condensation and cyclization processes. For instance, derivatives of the compound have been synthesized through the condensation reaction of phthalhydrazide, aromatic propargyloxy aldehydes, active methylene compounds, and azides, demonstrating the versatility and efficiency of this synthetic route in producing triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives in good yields (Salehi et al., 2012).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic techniques. Detailed studies on the conformation, bonding, and overall structural elucidation provide insights into how these molecules interact with biological targets, such as the benzodiazepine receptor (Hwang et al., 2006).
Chemical Reactions and Properties
This class of compounds is involved in several chemical reactions, indicating a rich chemistry that can be tailored for specific biological activities. For example, the synthesis of 6-alkoxy(phenoxy)-[1,2,4]triazolo[3,4-a]phthalazine-3-amine derivatives demonstrates the potential for creating potent anti-inflammatory agents (Sun et al., 2010).
科学的研究の応用
Binding Selectivity and Receptor Ligands
A study by Carling et al. (2004) explored derivatives of 6-(4-methoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine for their binding selectivity to γ-aminobutyric acid-A (GABA-A) benzodiazepine receptor ligands. The derivatives demonstrated binding selectivity for GABA-A α3 and α5-containing receptor subtypes over the GABA-A α1 subtype, suggesting potential for developing selective anxiolytic agents without the sedative effects typically associated with benzodiazepines (Carling et al., 2004).
Anticonvulsant and Anxiolytic Activities
Giorgio Tarzia and colleagues (1988) found that some 6-(alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines displayed anticonvulsant and anticonflict activities in vivo, indicating potential for selective anxiolytic activity. This study highlights the compound's role in modifying brain receptor activity with implications for treating seizure disorders and anxiety (Tarzia et al., 1988).
Antimicrobial and Antifungal Activities
Compounds derived from 6-(4-methoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine have been explored for their antimicrobial and antifungal activities. Studies like those conducted by Bektaş et al. (2010) and El-hashash et al. (2012) demonstrate the potential of these compounds in addressing microbial infections, with some derivatives showing good to moderate activities against various microorganisms (Bektaş et al., 2010); (El-hashash et al., 2012).
Synthesis Techniques and Chemical Modifications
The compound and its derivatives have also been studied for their synthesis methodologies. For instance, Salehi et al. (2012) developed a one-pot, four-component condensation reaction to create [1,2,3-Triazol-4-yl)methoxy-phenyl]-2H-indazolo[2,1-b]phthalazine-trione derivatives, showcasing efficient methods for producing complex derivatives with potential biological activities (Salehi et al., 2012).
特性
IUPAC Name |
6-(4-methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c1-27-17-13-11-15(12-14-17)20-18-9-5-6-10-19(18)22-24-23-21(26(22)25-20)16-7-3-2-4-8-16/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJESIJSJZNTUNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4558790.png)
![ethyl 1-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4558798.png)
![4-bromo-5-ethyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4558809.png)
![ethyl 4-(1-oxo-3-thioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoate](/img/structure/B4558824.png)
![1-benzyl-5-methyl-4-methylene-3,6-diphenyl-4,6-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B4558843.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4558849.png)

![2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B4558856.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4558869.png)
![ethyl 4-[({[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4558875.png)

![{1-[3-(methylthio)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4558884.png)
![methyl 3-{[(4-bromophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4558888.png)